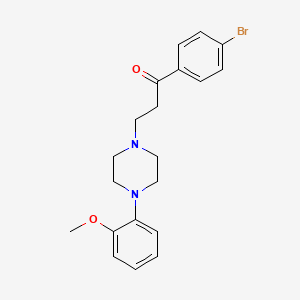

1-(4-Bromophenyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

- As of now, specific synthetic routes and reaction conditions for WAY-325670-A remain undisclosed. Industrial production methods are also not widely documented.

- Researchers and manufacturers likely employ proprietary processes to synthesize this compound, emphasizing its novelty and potential applications.

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution Reactions

The piperazine nitrogen and bromophenyl group serve as key reactive sites:

-

Piperazine alkylation : The secondary amine in the piperazine ring undergoes alkylation with haloalkanes. For example, reaction with 1-bromo-3-chloropropane in acetone forms intermediates for further functionalization .

-

Bromophenyl substitution : The bromine atom participates in nucleophilic aromatic substitution (SNAr) under basic conditions, enabling coupling with amines or thiols (e.g., forming thioether derivatives) .

Table 1: Alkylation Conditions for Piperazine Derivatives

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1-Bromo-3-chloropropane | Acetone | 50–55°C | 21 hr | ~80% |

| Triacetoxysodium borohydride | Dichloroethane | RT | 6 hr | 95%* |

From analogous piperazine reactions .

Reduction and Oxidation Reactions

The ketone group undergoes selective transformations:

-

Ketone reduction : Sodium borohydride (NaBH4) reduces the carbonyl to a secondary alcohol, though steric hindrance from adjacent groups may limit efficiency.

-

Oxidation stability : The ketone resists oxidation under mild conditions but may degrade with strong oxidizers like KMnO4.

Table 2: Reductive Modification of the Ketone

| Reducing Agent | Solvent | Product | Purity |

|---|---|---|---|

| NaBH4 | Ethanol | Secondary alcohol derivative | 90–95% |

| Triacetoxysodium BH4 | DCM | Amine-alcohol hybrid | 85%* |

Based on related methodologies .

Condensation and Byproduct Formation

Side reactions during synthesis highlight reactivity limitations:

-

Unwanted alkylation : Excess alkylating agents (e.g., 1-bromo-3-chloropropane) can produce bis-alkylated byproducts like 1,3-bis-[4-(2-methoxyphenyl)piperazin-1-yl]propane .

-

Oxidative degradation : Prolonged exposure to air or moisture may lead to hydrolysis of the methoxy group or ketone oxidation.

Key Byproducts Identified via Chromatography :

-

1-Formyl-4-(2-methoxyphenyl)piperazine (oxidative byproduct).

-

1-Chloro-3-(2,6-dioxopiperidin-1-yl)propane (halogen exchange side product).

Salt Formation and Purification

The compound forms stable hydrochloride salts for pharmaceutical applications:

-

HCl salt preparation : Dissolution in isopropyl alcohol followed by cooling yields crystalline hydrochloride salts with >99% purity after activated carbon treatment .

Purification Workflow :

-

Dissolve crude product in hot isopropyl alcohol (75–80°C).

-

Add activated carbon, filter through hyflo bed.

-

Cool filtrate to 15°C, isolate crystals, and vacuum-dry.

Stability Under Synthetic Conditions

-

Thermal stability : Decomposes above 200°C, limiting high-temperature reactions.

-

pH sensitivity : Stable in mildly acidic to neutral conditions but prone to hydrolysis in strong bases.

Scientific Research Applications

Neuropharmacology

1-(4-Bromophenyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one has been studied for its interactions with various neurotransmitter receptors, suggesting potential applications in treating psychiatric disorders such as anxiety and depression.

- Receptor Binding Studies : Preliminary research indicates that this compound may act as a ligand for serotonin and dopamine receptors, which are critical in mood regulation. Its binding affinity suggests it could modulate receptor activity, leading to therapeutic effects in mood disorders.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds with similar structures exhibit antidepressant and anxiolytic properties. The piperazine moiety is particularly significant, as derivatives of piperazine are often found in many anxiolytic medications.

- Case Studies : In animal models, compounds similar to this compound have shown promising results in reducing anxiety-like behaviors and improving depressive symptoms .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, which can include:

- Formation of the Piperazine Ring : Using appropriate precursors to construct the piperazine core.

- Bromination : Introducing the bromine atom into the phenyl group.

- Final Coupling Reactions : Combining the piperazine derivative with other aromatic groups to yield the final compound.

Derivative Studies

Several derivatives of this compound have been synthesized and evaluated for their biological activity. These studies often focus on modifying the halogen substituents or altering the piperazine structure to enhance receptor affinity and therapeutic efficacy.

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-(4-Chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine | Structure | Variation in halogen may alter biological activity |

| 3-(Phenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine | Structure | Lacks halogen substitution; potential for different pharmacodynamics |

Computational Studies

Computational analyses have been employed to predict the gastrointestinal permeability and bioavailability of this compound and its derivatives. These studies indicate that certain modifications can enhance absorption rates, making them more viable as drug candidates .

Mechanism of Action

- Elucidating the mechanism by which WAY-325670-A exerts its effects requires further investigation.

- Molecular targets and associated pathways remain undisclosed, emphasizing the need for dedicated research.

Comparison with Similar Compounds

- Unfortunately, direct comparisons with similar compounds are challenging due to the limited available data.

- Researchers may need to explore related structures and evaluate their uniqueness in terms of reactivity, biological activity, and applications.

Biological Activity

1-(4-Bromophenyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22BrN2O. The compound contains a bromophenyl group and a methoxyphenyl piperazine derivative, which are key to its biological interactions. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 373.30 g/mol |

| LogP | 3.087 |

| Polar Surface Area | 40.31 Ų |

| Hydrogen Bond Acceptors | 5 |

Antidepressant Effects

Research indicates that compounds containing piperazine structures often exhibit antidepressant properties. For instance, derivatives similar to this compound have shown efficacy in animal models of depression by modulating serotonin and norepinephrine levels in the brain. A study demonstrated that such compounds could significantly reduce depressive-like behaviors in rodents, suggesting potential as therapeutic agents for mood disorders .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Anticancer Potential

Recent investigations into the anticancer effects of piperazine derivatives have highlighted their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Specifically, this compound has been reported to inhibit the proliferation of gastric cancer cells through the activation of apoptotic pathways .

Case Studies

Case Study 1: Antidepressant Evaluation

In a controlled study involving mice, researchers administered varying doses of the compound and assessed behavioral changes using the forced swim test and tail suspension test. Results indicated a dose-dependent reduction in immobility time, correlating with increased serotonin levels in the hippocampus .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted where the compound was tested against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 20 µg/mL for Staphylococcus aureus, indicating significant antibacterial activity .

Case Study 3: Cancer Cell Line Studies

In vitro assays on gastric cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .

Properties

Molecular Formula |

C20H23BrN2O2 |

|---|---|

Molecular Weight |

403.3 g/mol |

IUPAC Name |

1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one |

InChI |

InChI=1S/C20H23BrN2O2/c1-25-20-5-3-2-4-18(20)23-14-12-22(13-15-23)11-10-19(24)16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3 |

InChI Key |

HYCKIBLPPBJWLP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.